Cas no 79598-53-1 (6-Azidohexanoic Acid)

6-Azidohexanoic Acid structure
6-Azidohexanoic Acid structure
Produktname:6-Azidohexanoic Acid
CAS-Nr.:79598-53-1
MF:C6H11N3O2
MW:157.170440912247
MDL:MFCD12406156
CID:984763
PubChem ID:11040949

6-Azidohexanoic Acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-Azido-hexanoic acid
    • 6-Azidohexanoic Acid
    • 6 azidohexanoic acid
    • 6-azido-1-hexanoic acid
    • 6-azidocaproic acid
    • 6-Azido-hexansaeure
    • azidohexanoic acid
    • FT-0685276
    • 6-Azidohexanoic acid (ACI)
    • 6-Azidohexanoicacid
    • -Azidocaproic acid
    • BP-25446
    • JCORXJUUSVCJEP-UHFFFAOYSA-N
    • DTXSID90452913
    • MFCD12406156
    • epsilon-Azidocaproic acid
    • 6-Azido- hexanoic acid
    • Hexanoic acid, 6-azido-
    • NS00096573
    • SCHEMBL13913078
    • AMY21582
    • 6-Azidohexanoic acid, >=95%
    • SY031646
    • AT15139
    • LCZC427
    • A897884
    • EN300-7061900
    • 79598-53-1
    • CS-0181306
    • C6H11N3O2
    • CS-7003
    • AKOS024438820
    • PD018365
    • DB-333372
    • MDL: MFCD12406156
    • Inchi: 1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)
    • InChI-Schlüssel: JCORXJUUSVCJEP-UHFFFAOYSA-N
    • Lächelt: [N-]=[N+]=NCCCCCC(O)=O

Berechnete Eigenschaften

  • Genaue Masse: 157.085126602g/mol
  • Monoisotopenmasse: 157.085126602g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 163
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topologische Polaroberfläche: 51.7Ų

Experimentelle Eigenschaften

  • Dichte: 1.074 g/mL
  • Schmelzpunkt: No data available
  • Brechungsindex: n/D 1.463
  • Löslichkeit: Chloroform (Slightly), Methanol (Slightly)

6-Azidohexanoic Acid Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • Sicherheitshinweise: 24/25
  • Lagerzustand:2-8°C

6-Azidohexanoic Acid Zolldaten

  • HS-CODE:29270000

6-Azidohexanoic Acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Biosynth
AHA-1904-PI-5 g
6-Azido-Hexanoic Acid
79598-53-1
5g
$891.00 2023-01-05
Apollo Scientific
BICR249-5g
6-Azidohexanoic acid
79598-53-1
5g
£175.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-A1945-1g
6-Azidohexanoic acid - A1945
79598-53-1 >97%
1g
8835.0CNY 2021-07-14
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69388-250mg
6-Azidohexanoic Acid
79598-53-1 98%
250mg
¥891.00 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-A1945-500mg
6-Azidohexanoic acid - A1945
79598-53-1 >97%
500mg
5415.0CNY 2021-07-14
Enamine
EN300-7061900-0.05g
6-azidohexanoic acid
79598-53-1 95%
0.05g
$22.0 2023-05-29
Enamine
EN300-7061900-10.0g
6-azidohexanoic acid
79598-53-1 95%
10g
$669.0 2023-05-29
Key Organics Ltd
CS-7003-1G
6-azidohexanoic acid
79598-53-1 >95%
1g
£568.00 2025-02-08
Enamine
EN300-7061900-0.1g
6-azidohexanoic acid
79598-53-1 95%
0.1g
$33.0 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1251976-100mg
6-Azidohexanoic acid
79598-53-1 97%
100mg
¥80.00 2024-07-28

6-Azidohexanoic Acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Water
Referenz
Using Small-Molecule Adjuvants to Repurpose Azithromycin for Use against Pseudomonas aeruginosa
Hubble, Veronica B.; Hubbard, Brittany A.; Minrovic, Bradley M.; Melander, Roberta J.; Melander, Christian, ACS Infectious Diseases, 2019, 5(1), 141-151

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Tetrahydrofuran
Referenz
Efficient synthesis of helical polycarbodiimide-amino acid conjugates
Budhathoki-Uprety, Januka; Novak, Bruce M., Polymer Preprints (American Chemical Society, 2011, 52(1),

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, rt; 16 h, rt → 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6, rt
1.3 Reagents: Sodium chloride Solvents: Water
Referenz
A fragment integrational approach to GPCR inhibition: Identification of a high affinity small molecule CXCR4 antagonist
Fang, Xiong; Meng, Qian; Zhang, Huijun ; Fang, Xiao ; Huang, Lina S.; et al, European Journal of Medicinal Chemistry, 2022, 231,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, 85 °C
Referenz
Supramolecular and biomacromolecular enhancement of metal-free magnetic resonance imaging contrast agents
Lee, Hamilton; Lumata, Jenica L.; Luzuriaga, Michael A.; Benjamin, Candace E.; Brohlin, Olivia R.; et al, ChemRxiv, 2019, 1, 1-5

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, 100 °C
Referenz
ITAM-derived phosphopeptide-containing dendrimers as multivalent ligands for Syk tandem SH2 domain
Kuil, Joeri; Branderhorst, Hilbert M.; Pieters, Roland J.; de Mol, Nico J.; Liskamp, Rob M. J., Organic & Biomolecular Chemistry, 2009, 7(19), 4088-4094

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Sodium azide Solvents: Dimethyl sulfoxide ;  rt
Referenz
Synthesis of Cα methylated carboxylic acids: isosteres of arginine and lysine for use as N-terminal capping residues in polypeptides
Orwig, Kevin S.; Dix, Thomas A., Tetrahedron Letters, 2005, 46(41), 7007-7009

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Trifluoromethanesulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  0 °C; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referenz
Incorporation studies of clickable ceramides in Jurkat cell plasma membranes
Walter, T.; Schlegel, J.; Burgert, A.; Kurz, A.; Seibel, J.; et al, Chemical Communications (Cambridge, 2017, 53(51), 6836-6839

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  30 h, 77 °C
Referenz
Selectively Targeting Prostate Cancer with Antiandrogen Equipped Histone Deacetylase Inhibitors
Gryder, Berkley E.; Akbashev, Michelle J.; Rood, Michael K.; Raftery, Eric D.; Meyers, Warren M.; et al, ACS Chemical Biology, 2013, 8(11), 2550-2560

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Methanol ,  Water ;  2 h
Referenz
Heterogeneous asymmetric Henry reaction using a chiral bis(oxazoline)-copper complex immobilized on magnetically separable mesocellular mesoporous silica support
Lee, Jun-Mun; Kim, Jaeyun; Shin, Yongje; Yeom, Chang-Eun; Lee, Ji Eun; et al, Tetrahedron: Asymmetry, 2010, 21(3), 285-291

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
Referenz
Ps-Al(OTf)3 promoted efficient and novel synthesis of substituted N-aryl lactams
Chaturvedi, Amit K.; Chaturvedi, Devdutt, Chemistry & Biology Interface, 2017, 7(4), 230-235

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
Referenz
An efficient and novel approach for the synthesis of substituted N-aryl lactams
Chaturvedi, Devdutt; Chaturvedi, Amit K.; Mishra, Nisha; Mishra, Virendra, Organic & Biomolecular Chemistry, 2012, 10(46), 9148-9151

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, 85 °C
Referenz
Evaluation of charge-regulated supramolecular copolymerization to tune the time scale for oxidative disassembly of β-sheet comonomers
Berac, Christian M.; Zengerling, Lydia; Strassburger, David; Otter, Ronja; Urschbach, Moritz; et al, Macromolecular Rapid Communications, 2020, 41(1),

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  4 h, 65 °C; 65 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, rt
Referenz
Synthesis and biological evaluation of salinomycin triazole analogues as anticancer agents
Huang, Minjian; Deng, Zixin; Tian, Jian; Liu, Tiangang, European Journal of Medicinal Chemistry, 2017, 127, 900-908

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  6 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Primary Structure Control of Oligomers Based on Natural and Synthetic Building Blocks
Chan-Seng, Delphine; Lutz, Jean-Francois, ACS Macro Letters, 2014, 3(3), 291-294

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, 85 °C
Referenz
Supramolecular enhancement of aminoxyl ORCA contrast agents
Lee, Hamilton; Lumata, Jenica L.; Luzuriaga, Michael A.; Benjamin, Candace E.; Brohlin, Olivia R.; et al, ChemRxiv, 2019, 1, 1-5

6-Azidohexanoic Acid Raw materials

6-Azidohexanoic Acid Preparation Products

6-Azidohexanoic Acid Verwandte Literatur

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:79598-53-1)6-Azidohexanoic Acid
A897884
Reinheit:99%
Menge:10.0g
Preis ($):271.0